

# Technical Guide: Bis(4-aminophenyl)methanone Characterization & Protocol

**Author:** BenchChem Technical Support Team. **Date:** February 2026

## Compound of Interest

Compound Name: 4,4'-Diaminobenzophenone

CAS No.: 611-98-3

Cat. No.: B1212843

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## Executive Summary

Bis(4-aminophenyl)methanone, commonly known as **4,4'-Diaminobenzophenone** (DABP), is a critical aromatic diamine monomer used extensively in the synthesis of high-performance polyimides and as an intermediate in pharmaceutical chemistry. Its rigid benzophenone backbone confers exceptional thermal stability and mechanical strength to derived polymers, while the ketone bridge provides a handle for photochemical cross-linking. This guide provides a definitive reference for its physical properties, purification protocols, and handling standards.

## Molecular Architecture & Identification

Precise identification is the first step in any rigorous experimental workflow. Ensure your reagent matches the following specifications before proceeding with synthesis or formulation.

Parameter	Specification
IUPAC Name	Bis(4-aminophenyl)methanone
Common Name	4,4'-Diaminobenzophenone (DABP)
CAS Number	611-98-3
Molecular Formula	C <sub>13</sub> H <sub>12</sub> N <sub>2</sub> O
Molecular Weight	212.25 g/mol
SMILES	<chem>Nc1ccc(cc1)C(=O)c2ccc(N)cc2</chem>
Structural Features	Two primary amine groups (para-substituted); Central ketone bridge; Planar aromatic system.

## Thermodynamic & Phase Behavior

The thermal profile of DABP is a key indicator of purity. Significant deviations (>2°C) from the melting point range below typically indicate the presence of isomeric impurities (e.g., 2,4'-diaminobenzophenone) or oxidation products.

Property	Value / Range	Contextual Note
Physical State	Crystalline Solid	Typically appears as a yellow to dark brown powder depending on oxidation state.
Melting Point	243 – 247 °C	Sharp melting transition indicates high purity (>98%).
Boiling Point	~452 °C (Predicted)	Decomposition often precedes boiling at atmospheric pressure.
Density	1.233 g/cm <sup>3</sup> (Predicted)	Relevant for packing fraction calculations in solid-state formulations.
Vapor Pressure	Negligible at 25°C	Low volatility reduces inhalation risk during ambient handling.

## Solubility & Solution Chemistry

Understanding the solubility profile is critical for selecting solvents for recrystallization (purification) and polymerization (application).

- High Solubility: Dimethyl sulfoxide (DMSO), N,N-Dimethylacetamide (DMAc), N-Methyl-2-pyrrolidone (NMP), Methanol (warm), Ethanol (hot).
- Low/Partial Solubility: Acetone, Ethyl Acetate (cold), Dichloromethane.
- Insoluble: Water (pKa ~2.8 indicates weak basicity; remains unionized and hydrophobic at neutral pH).

### Critical Insight for Polymerization:

For polyimide synthesis, DMAc or NMP are the solvents of choice.<sup>[1]</sup> DABP dissolves readily in these aprotic polar solvents, allowing for the homogeneous reaction with dianhydrides (e.g., PMDA or BTDA) to form high-molecular-weight polyamic acids.

## Spectroscopic Fingerprinting

Use the following spectral markers to validate the identity of your compound.

- FTIR (Fourier Transform Infrared):
  - 3300–3450  $\text{cm}^{-1}$ : Doublet characteristic of primary amine ( $-\text{NH}_2$ ) stretching.
  - 1630–1650  $\text{cm}^{-1}$ : Strong Carbonyl ( $\text{C}=\text{O}$ ) stretching vibration, shifted slightly lower due to conjugation with aromatic rings.
  - 1590–1600  $\text{cm}^{-1}$ : Aromatic  $\text{C}=\text{C}$  ring breathing modes.
- $^1\text{H}$  NMR (DMSO- $d_6$ , 400 MHz):
  - $\delta$  ~5.8–6.0 ppm: Broad singlet (4H,  $-\text{NH}_2$ ).
  - $\delta$  ~6.5–6.6 ppm: Doublet (4H, aromatic protons ortho to amine).
  - $\delta$  ~7.4–7.5 ppm: Doublet (4H, aromatic protons ortho to carbonyl).
  - Note: The distinct shielding pattern confirms the para-substitution.

## Purification Protocol: Self-Validating Recrystallization

Commercial DABP often contains oligomeric impurities or oxidation products (indicated by a dark brown color). The following Ethanol/Water recrystallization protocol utilizes the polarity difference to yield high-purity bright yellow crystals.

### Methodology

- Dissolution: Suspend crude DABP (10 g) in Ethanol (95%, 100 mL). Heat to reflux ( $\sim 78^\circ\text{C}$ ) with stirring until fully dissolved.
  - Why: Ethanol effectively solvates the diamine at high temperatures but has poor solubility for ionic impurities.

- Hot Filtration: While maintaining reflux temperature, filter the solution through a pre-warmed Buchner funnel to remove insoluble particulate matter (dust, inorganic salts).
- Precipitation: Reheat filtrate to reflux. Slowly add Deionized Water (warm, ~60°C) dropwise until a persistent turbidity (cloudiness) is observed.
  - Why: Water acts as an anti-solvent.[2] Adding it warm prevents premature "crashing out" of the product, ensuring crystal growth rather than amorphous precipitation.
- Crystallization: Remove heat and allow the solution to cool slowly to room temperature over 2 hours. Then, place in an ice bath (0-4°C) for 1 hour.
- Collection: Filter the bright yellow needles, wash with cold Ethanol/Water (1:1), and dry under vacuum at 60°C for 12 hours.

## Visualization: Purification Workflow

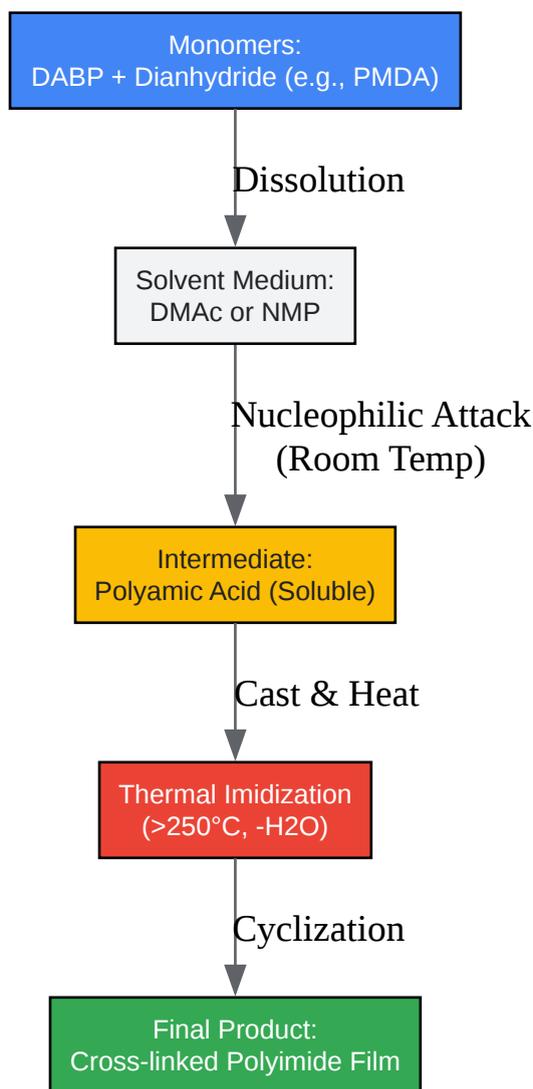


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Figure 1: Step-by-step recrystallization workflow for purifying **4,4'-Diaminobenzophenone**.<sup>[1]</sup>

## Application Logic: Polyimide Synthesis

The primary utility of DABP lies in its role as a monomer. The diagram below illustrates the "Two-Step" synthesis route, highlighting where physical properties (solubility) dictate the process.



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Figure 2: Chemical pathway from DABP monomer to high-performance polyimide.[1]

## Safety & Toxicology (MSDS Summary)

- Signal Word:WARNING
- Hazard Statements:
  - H315: Causes skin irritation.
  - H319: Causes serious eye irritation.

- H335: May cause respiratory irritation.
- Handling: Use local exhaust ventilation. Wear nitrile gloves and safety goggles. Avoid dust generation, as fine organic powders can be combustible.

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 69149, **4,4'-Diaminobenzophenone**. Retrieved from [[Link](#)]
- Virginia Tech University Libraries. Polyimides: Chemistry & Structure-Property Relationships. [1] Retrieved from [[Link](#)]

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## Sources

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Address: 3281 E Guasti Rd  
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Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)